Lipophilicity Comparison vs. Core Cyclopentenone Scaffold
The target compound demonstrates significantly higher computed lipophilicity (XLogP3-AA = 4.8) compared to the unsubstituted 2-cyclopenten-1-one scaffold (XLogP3-AA ≈ 0.3) [1]. This is a direct consequence of the butyl and phenylthio substituents. Such a difference is critical for partitioning into lipid membranes and for the lipophilic efficiency (LipE) considerations in analog design [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 4.8 (computed) |
| Comparator Or Baseline | 2-Cyclopenten-1-one: XLogP3-AA ≈ 0.3 (computed) |
| Quantified Difference | ≈ 4.5 log units higher |
| Conditions | In silico calculation via XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This large difference in lipophilicity ensures the compound's physicochemical behavior and potential for membrane interaction are not approximated by simpler, generic cyclopentenones, making it a specific choice for lipid-binding or cell-permeation studies.
- [1] PubChem. Compound Summary for CID 11379897, 2-Cyclopenten-1-one, 2-butyl-5-methylene-3-(phenylthio)-. National Center for Biotechnology Information. View Source
